Bz-423 belongs to a unique structural class of 1,4-benzodiazepines that deviate from clinically used anxiolytic and hypnotic benzodiazepines. [] The presence of a hydrophobic substituent at the C-3 position distinguishes Bz-423 and hinders its binding to the central benzodiazepine receptor. [] It exhibits weak binding affinity for the peripheral benzodiazepine receptor. []
While the synthesis of "4-(4-butoxybenzoyl)-7-chloro-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one" was not found in the provided literature, the synthesis of Bz-423 and its analogs has been described. [, ] The synthesis generally involves a multi-step process using substituted benzophenones and amino acid derivatives as starting materials. [] These synthetic routes often utilize reactions like condensation, cyclization, and deprotection to construct the benzodiazepine ring system and introduce desired substituents.
Bz-423 exerts its biological effects by binding to the oligomycin sensitivity-conferring protein (OSCP) within mitochondria. [, ] This interaction disrupts the function of the F1F0-ATPase, leading to an increase in mitochondrial superoxide production. [, ]
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7